molecular formula C17H17BrN2O2 B12994548 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide

Cat. No.: B12994548
M. Wt: 361.2 g/mol
InChI Key: TYQYWZLPDQWGAB-UHFFFAOYSA-N
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Description

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is an organic compound with the molecular formula C17H17BrN2O2. It is a brominated benzamide derivative, which is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide typically involves a multi-step process starting from commercially available precursors. One common method involves the bromination of a suitable benzamide precursor using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Amidation: Propionyl chloride (C3H5ClO) in the presence of a base such as triethylamine (C6H15N)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted benzamides .

Scientific Research Applications

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein binding.

    Medicine: Research into potential therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the propionamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-N-(4-bromo-3-methylphenyl)benzamide
  • 4-Bromo-N-(6-methyl-pyridin-2-yl)-benzamide
  • 4-Bromo-N-(4-bromobenzoyl)aminomethylbenzamide

Uniqueness

4-Bromo-N-(3-methyl-4-propionamidophenyl)benzamide is unique due to the presence of both the bromine atom and the propionamide group, which confer specific chemical and biological properties not found in other similar compounds. This makes it particularly valuable in research applications where these properties are desired .

Properties

Molecular Formula

C17H17BrN2O2

Molecular Weight

361.2 g/mol

IUPAC Name

4-bromo-N-[3-methyl-4-(propanoylamino)phenyl]benzamide

InChI

InChI=1S/C17H17BrN2O2/c1-3-16(21)20-15-9-8-14(10-11(15)2)19-17(22)12-4-6-13(18)7-5-12/h4-10H,3H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

TYQYWZLPDQWGAB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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